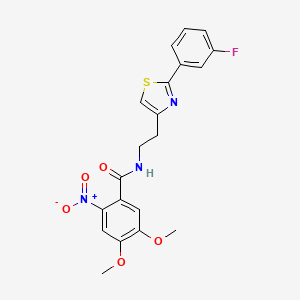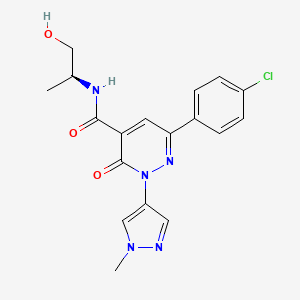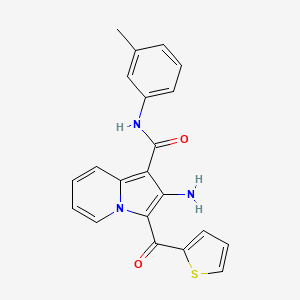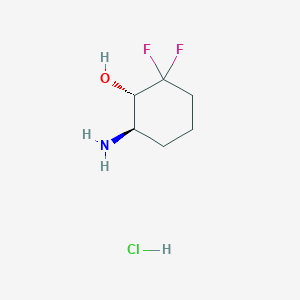
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide is a chemical compound that has gained significant attention in scientific research. It is a novel compound that has shown potential in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Scientific Research Applications
Chemosensors for Transition Metal Ions
A study by Gosavi-Mirkute et al. (2017) explores the synthesis of related naphthoquinone-based compounds for detecting transition metal ions. These compounds exhibit selective coordination to metal ions like Cu2+ in certain mixtures, changing color upon complexation, which indicates potential applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Processable Electrochromic and Fluorescent Polymers
Cihaner and Algi (2008) synthesized conducting polymers based on thienylpyrrole, exhibiting reversible redox processes and multielectrochromic behavior. These polymers, soluble in organic solvents and fluorescent, could have applications in electronic displays and sensors (Cihaner & Algi, 2008).
Electron Transport Layer for Polymer Solar Cells
Hu et al. (2015) developed an alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) for use as an electron transport layer in inverted polymer solar cells, enhancing device performance through improved electron extraction and reduced exciton recombination (Hu et al., 2015).
Polymer Light-Emitting Diodes (LEDs)
Tang et al. (2014) reported on iridium(III) complexes with potential application in polymer LEDs, demonstrating high thermal stability and good electroluminescence performance. These findings could contribute to the development of more efficient and durable OLED materials (Tang et al., 2014).
Synthetic Routes and Antimicrobial Evaluation
Mahmoud et al. (2017) explored novel syntheses of compounds containing the naphthyl moiety, evaluating their antimicrobial activities. This research could inform the development of new drugs or antimicrobial materials (Mahmoud et al., 2017).
properties
IUPAC Name |
N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-21(19-9-5-7-16-6-1-2-8-18(16)19)22-14-20(17-10-13-25-15-17)23-11-3-4-12-23/h1-2,5-10,13,15,20H,3-4,11-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYPMFWODCRCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone](/img/structure/B2698464.png)



![N-(4-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698471.png)
![3-Butyl-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2698472.png)
![2-Ethyl-5-((4-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698474.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2698477.png)
![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid](/img/structure/B2698484.png)
